molecular formula C11H17FN2 B2594820 N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 2714-80-9

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No. B2594820
CAS RN: 2714-80-9
M. Wt: 196.269
InChI Key: DMHLMOUPTLMAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzylamine is a fluorinated building block . It’s used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . It reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .


Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine is represented by the linear formula FC6H4CH2NH2 .


Physical And Chemical Properties Analysis

4-Fluorobenzylamine has a molecular weight of 125.14, a refractive index of n20/D 1.512 (lit.), a boiling point of 183 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .

Safety and Hazards

4-Fluorobenzylamine is classified as a skin corrosive and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Mechanism of Action

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHLMOUPTLMAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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